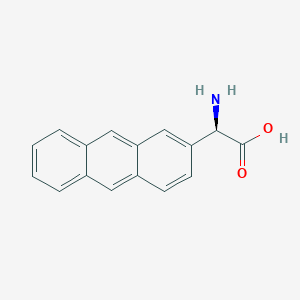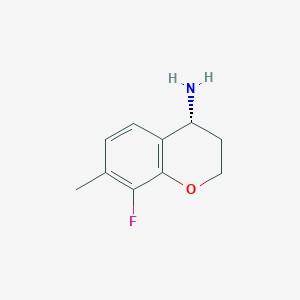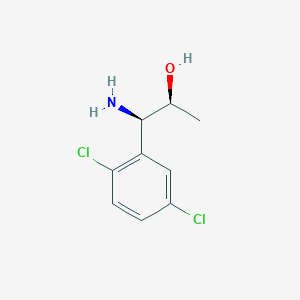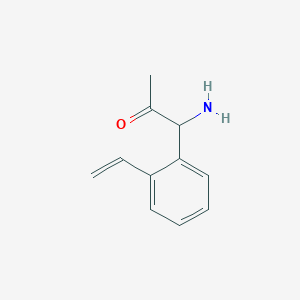![molecular formula C16H20N2O3 B13047974 Benzyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B13047974.png)
Benzyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 1-oxo-2,7-diazaspiro[45]decane-7-carboxylate is a chemical compound with the molecular formula C16H20N2O3 It is a member of the diazaspirodecane family, which is known for its unique spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate typically involves the reaction of benzylamine with a suitable spirocyclic precursor under controlled conditions. One common method involves the use of tert-butyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate as a starting material, which is then reacted with benzylamine in the presence of a base such as sodium hydride . The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles like halides or amines can replace the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in THF for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Benzyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate has several scientific research applications:
Medicinal Chemistry: It is being explored as a potential inhibitor of receptor-interacting protein kinase 1 (RIPK1), which is involved in necroptosis, a form of programmed cell death.
Biological Studies: The compound’s ability to inhibit RIPK1 makes it a candidate for studying inflammatory diseases and other conditions where necroptosis plays a role.
Chemical Research: Its unique spirocyclic structure makes it an interesting subject for studying spirocyclic chemistry and developing new synthetic methodologies.
Wirkmechanismus
The mechanism of action of Benzyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate involves the inhibition of RIPK1 kinase activity. RIPK1 is a key regulator of necroptosis, and its inhibition can block the activation of the necroptosis pathway . This compound binds to the active site of RIPK1, preventing its phosphorylation and subsequent activation of downstream signaling pathways involved in cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,8-Diazaspiro[4.5]decan-1-one derivatives: These compounds also inhibit RIPK1 and have similar spirocyclic structures.
Benzyl 2-oxo-1,7-diazaspiro[4.5]decane-7-carboxylate: A closely related compound with similar chemical properties and applications.
Uniqueness
Benzyl 1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate stands out due to its specific inhibition of RIPK1 and its potential therapeutic applications in treating inflammatory diseases. Its unique spirocyclic structure also makes it a valuable compound for studying spirocyclic chemistry and developing new synthetic methodologies.
Eigenschaften
Molekularformel |
C16H20N2O3 |
|---|---|
Molekulargewicht |
288.34 g/mol |
IUPAC-Name |
benzyl 1-oxo-2,9-diazaspiro[4.5]decane-9-carboxylate |
InChI |
InChI=1S/C16H20N2O3/c19-14-16(8-9-17-14)7-4-10-18(12-16)15(20)21-11-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2,(H,17,19) |
InChI-Schlüssel |
WVCYOPUIPXBWBW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCNC2=O)CN(C1)C(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 7-hydroxy-2-(methylthio)thieno[3,2-D]pyrimidine-6-carboxylate](/img/structure/B13047899.png)

![Benzyl 1,9-Diazaspiro[5.5]Undecane-9-Carboxylate Hydrochloride](/img/structure/B13047905.png)
![4-Methoxy-2-methylthieno[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B13047907.png)

![6'-Bromo-4-hydroxy-4-methylspiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B13047918.png)







![Tert-butyl ((5r,8r)-2-(aminomethyl)-1-oxaspiro[4.5]decan-8-yl)(benzyl)carbamate](/img/structure/B13047955.png)
